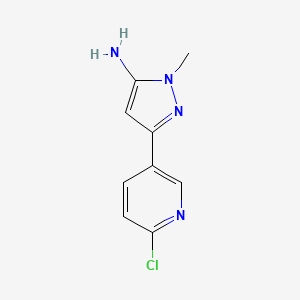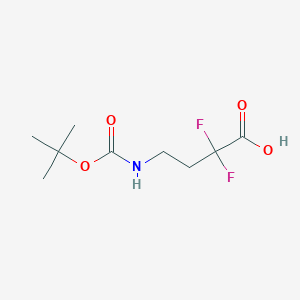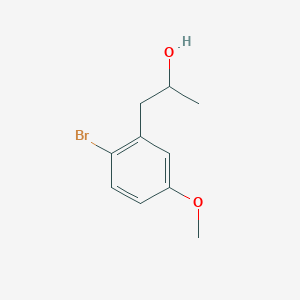
Sodium3-hydroxythietane-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-hydroxythietane-3-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S₂ It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxythietane-3-sulfonate typically involves the reaction of a suitable thietane precursor with a sulfonating agent. One common method is the sulfonation of 3-hydroxythietane using sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of sodium 3-hydroxythietane-3-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-hydroxythietane-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides.
Wissenschaftliche Forschungsanwendungen
Sodium 3-hydroxythietane-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and catalysts.
Wirkmechanismus
The mechanism by which sodium 3-hydroxythietane-3-sulfonate exerts its effects involves interactions with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thietane ring’s strained structure also contributes to its unique chemical behavior, making it a versatile intermediate in various reactions.
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-hydroxypropane-1-sulfonate
- Sodium 2-hydroxyethane-1-sulfonate
- Sodium 4-hydroxybutane-1-sulfonate
Comparison: Sodium 3-hydroxythietane-3-sulfonate stands out due to its thietane ring, which imparts unique reactivity compared to other sulfonates. The presence of the sulfur atom in the ring structure enhances its chemical versatility, making it suitable for a broader range of applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C3H5NaO4S2 |
|---|---|
Molekulargewicht |
192.2 g/mol |
IUPAC-Name |
sodium;3-hydroxythietane-3-sulfonate |
InChI |
InChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |
InChI-Schlüssel |
GJIJKWXCRDIVLG-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CS1)(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)




![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)



![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)


![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
